molecular formula C14H21N3O3S2 B2801189 N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1206997-18-3

N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2801189
CAS No.: 1206997-18-3
M. Wt: 343.46
InChI Key: HWXGCJVYMKUMJA-UHFFFAOYSA-N
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Description

“N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The cyclopropane and sulfonamide groups are also present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperazine rings would likely contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the thiophene ring might make the compound susceptible to electrophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions with electrophiles at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the types and arrangement of its atoms .

Scientific Research Applications

1. Chemical Synthesis and Reactions

Studies have shown that derivatives similar to the queried compound, involving thiophene and piperazine moieties, are subjects of ongoing research in organic synthesis. For instance, derivatives of piperazine reacted with secondary amines to afford compounds with potential chemical and biological relevance, showcasing the versatility of piperazine-based structures in synthesizing complex organic molecules (Vasileva et al., 2018). This indicates the importance of such compounds in developing new synthetic routes and methodologies in organic chemistry.

2. Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been conducted on benzothiazoles derived substituted piperazine derivatives, highlighting the significance of structural modification on biological activity (Al-Masoudi et al., 2011). These studies provide a foundation for understanding how variations in the structure of compounds similar to the queried molecule can affect their interaction with biological targets, which is crucial for drug design and development.

3. Neuropharmacological Applications

Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has identified compounds with selectivity for the 5-HT7 receptor, indicating potential applications in treating CNS disorders (Canale et al., 2016). This demonstrates the relevance of structurally related compounds in developing new therapeutic agents for psychiatric and neurological conditions.

4. Antimicrobial and Antioxidant Properties

Compounds incorporating thiophene and sulfonamide groups have been synthesized and evaluated for their antimicrobial and antioxidant activities, suggesting potential applications in developing new antimicrobial agents (Raghavendra et al., 2016). This highlights the potential of compounds with similar structures in contributing to the fight against microbial resistance and oxidative stress-related diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c18-14(13-2-1-11-21-13)17-9-7-16(8-10-17)6-5-15-22(19,20)12-3-4-12/h1-2,11-12,15H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGCJVYMKUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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